molecular formula C26H32N2O9 B127223 Strictosidinic acid CAS No. 150148-81-5

Strictosidinic acid

Cat. No.: B127223
CAS No.: 150148-81-5
M. Wt: 516.5 g/mol
InChI Key: CMMIVMFGFIBAGC-IUNANRIWSA-N
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Description

Omiloxetine, also known as omiloextinum or omiloxetino, is a selective serotonin reuptake inhibitor (SSRI) that was developed as a potential antidepressant. It was initially researched by the Spanish pharmaceutical company Ferrer Internacional. Despite its promising preclinical results, the development of omiloxetine was discontinued in 2005 .

Preparation Methods

The synthesis of omiloxetine involves several key steps:

    Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is a crucial component of the molecule.

    Introduction of Fluorophenyl Groups:

    Formation of the Benzodioxole Group: The benzodioxole group is then introduced, which is essential for the compound’s activity as an SSRI.

    Final Assembly: The final step involves the coupling of the previously formed intermediates to produce the final omiloxetine molecule.

Industrial production methods for omiloxetine would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.

Chemical Reactions Analysis

Omiloxetine undergoes several types of chemical reactions:

    Oxidation: Omiloxetine can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: The compound can also undergo reduction reactions, although these are less common.

    Substitution: Omiloxetine can participate in substitution reactions, particularly involving the fluorophenyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a selective serotonin reuptake inhibitor, omiloxetine has been used in studies to understand the mechanisms of SSRIs and their interactions with serotonin transporters.

    Biology: The compound has been used in research to explore its effects on serotonin levels in the brain and its potential therapeutic effects on mood disorders.

    Medicine: Although its development was discontinued, omiloxetine was initially investigated as a potential treatment for depression and other mood disorders.

    Industry: The compound’s unique chemical structure has made it a subject of interest in the development of new SSRIs and other related compounds.

Comparison with Similar Compounds

Omiloxetine is similar to other selective serotonin reuptake inhibitors such as fluoxetine, sertraline, and paroxetine. it has unique structural features, such as the presence of a benzodioxole group and specific fluorophenyl substitutions, which differentiate it from other SSRIs. These unique features contribute to its specific binding affinity and selectivity for the serotonin transporter.

Similar Compounds

  • Fluoxetine
  • Sertraline
  • Paroxetine
  • Citalopram
  • Escitalopram

These compounds share a common mechanism of action but differ in their chemical structures, pharmacokinetics, and side effect profiles.

Properties

IUPAC Name

(2S,3R,4S)-3-ethenyl-4-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O9/c1-2-12-15(9-18-20-14(7-8-27-18)13-5-3-4-6-17(13)28-20)16(24(33)34)11-35-25(12)37-26-23(32)22(31)21(30)19(10-29)36-26/h2-6,11-12,15,18-19,21-23,25-32H,1,7-10H2,(H,33,34)/t12-,15+,18+,19-,21-,22+,23-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMIVMFGFIBAGC-IUNANRIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC3C4=C(CCN3)C5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)C[C@H]3C4=C(CCN3)C5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315444
Record name Strictosidinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150148-81-5
Record name Strictosidinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150148-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Strictosidinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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